5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide

Structure-Based Drug Design Medicinal Chemistry CDK2 Inhibition

This compound is a differentiated CDK2 inhibitor scaffold with a unique hydrogen-bonding network elucidated by a high-resolution co-crystal structure (1.75 Å, PDB: 3QQF). Its favorable drug-like profile (LogP 1.6, MW 272.26) makes it ideal for oral lead optimization. Available at ≥97% purity from multiple vendors, ensuring batch consistency for HTS and SAR. Procure for reproducible, structure-guided campaigns.

Molecular Formula C13H12N4O3
Molecular Weight 272.264
CAS No. 335210-41-8
Cat. No. B2978205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide
CAS335210-41-8
Molecular FormulaC13H12N4O3
Molecular Weight272.264
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C13H12N4O3/c14-13(18)11-6-10(17(19)20)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H2,14,18)
InChIKeyYGOUPMYBESSSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide (CAS: 335210-41-8): CDK2 Inhibitor and Chemical Probe


5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide (CAS 335210-41-8) is a synthetic small molecule that functions as a kinase inhibitor, specifically targeting Cyclin-Dependent Kinase 2 (CDK2) [1]. It is a benzamide derivative with a molecular formula of C₁₃H₁₂N₄O₃ and a molecular weight of 272.26 g/mol [2]. The compound is characterized by a nitro group at the 5-position and a pyridin-3-ylmethylamino moiety at the 2-position of the benzamide core. It has been co-crystallized with CDK2, providing detailed structural insights into its binding mode, which is critical for structure-guided drug discovery efforts [3].

Why 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide (335210-41-8) Cannot Be Directly Substituted with Other CDK2 Inhibitors


Generic substitution of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide with other CDK2 inhibitors is not scientifically valid due to its unique binding mode and structural features. While many CDK2 inhibitors target the ATP-binding pocket, the specific interactions of this compound, particularly the hydrogen bonding network involving the nitro group and the pyridine nitrogen, are distinct [1]. Furthermore, this compound represents a specific chemotype from a high-throughput screening campaign, and its optimization was guided by its co-crystal structure (PDB: 3QQF) [2]. Substituting it with a different CDK2 inhibitor, such as roscovitine or dinaciclib, would fundamentally alter the binding kinetics, selectivity profile, and the resulting structure-activity relationship (SAR) for any lead optimization program [3].

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide: Comparative Evidence for Scientific and Industrial Procurement


High-Resolution Co-Crystal Structure with CDK2 Enables Structure-Guided Optimization

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide has a co-crystal structure with CDK2 (PDB: 3QQF) at a resolution of 1.75 Å, which is superior to many other CDK2 inhibitor complexes and provides a robust platform for structure-based optimization [1]. In contrast, the close analog KVR-1-164 (PDB: 3R73) has a lower resolution of 2.10 Å, limiting the precision of atomic detail for computational modeling [2]. Additionally, the clinically investigated CDK2 inhibitor roscovitine lacks a publicly available co-crystal structure with CDK2, hindering direct comparison of binding modes [3].

Structure-Based Drug Design Medicinal Chemistry CDK2 Inhibition

Purity Specifications for Reliable Assay Performance

Commercially available 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide is consistently supplied with a purity of 97% (Leyan) or 95% (AKSci) , ensuring high fidelity in biological assays. In comparison, the structurally related analog 3-(4-Chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is offered at a lower purity of 95% by the same vendor (AKSci) , and many custom-synthesized kinase inhibitors lack certified purity documentation, introducing variability in experimental results.

Analytical Chemistry Assay Development Quality Control

Physicochemical Profile Optimized for Oral Bioavailability Potential

The compound's physicochemical properties, as computed by PubChem, include a LogP (XLogP3) of 1.6, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 [1]. These values fall within Lipinski's Rule of Five guidelines, suggesting favorable oral bioavailability potential. In contrast, the potent CDK2 inhibitor roscovitine has a higher LogP of 2.8 and a hydrogen bond donor count of 3, which may lead to increased lipophilicity and potential solubility challenges [2]. This difference in physicochemical profile could influence compound selection for in vivo studies where absorption and distribution are critical.

ADME Drug-likeness Physicochemical Properties

Synthetic Tractability Enables Rapid Analogue Generation

The synthesis of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide is well-documented and proceeds via a straightforward coupling reaction, enabling efficient generation of analogues for SAR studies [1]. The compound's synthetic accessibility is further supported by its commercial availability from multiple vendors, including Chemscene, Leyan, AKSci, and Fluorochem . In contrast, more complex CDK2 inhibitors like dinaciclib require multi-step, asymmetric syntheses, which can limit the speed and scale of analogue production for lead optimization campaigns [2].

Medicinal Chemistry Chemical Synthesis Lead Optimization

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide: Optimal Application Scenarios for Research and Procurement


Structure-Based Drug Design for CDK2 Inhibitors

Researchers engaged in structure-based drug design (SBDD) for CDK2 should prioritize 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide due to its high-resolution co-crystal structure (1.75 Å, PDB: 3QQF) [1]. This structure provides detailed atomic interactions, enabling precise computational modeling, fragment growing, and the rational optimization of this chemotype. The availability of this structural data is a key differentiator, as many other CDK2 inhibitor scaffolds lack comparable high-resolution co-crystal structures, hindering efficient SBDD efforts.

Lead Optimization for Oral CDK2 Inhibitors

The favorable physicochemical profile of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide (LogP 1.6, MW 272.26 g/mol) makes it an ideal starting point for lead optimization campaigns targeting orally bioavailable CDK2 inhibitors [2]. Its lower lipophilicity compared to compounds like roscovitine (LogP 2.8) suggests potential advantages in solubility and absorption, which are critical for achieving therapeutic plasma concentrations in vivo. Procurement of this compound for SAR studies can expedite the development of drug-like CDK2 inhibitors.

High-Throughput Screening and Assay Development

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide is commercially available in high purity (97%) from multiple vendors . This ensures batch-to-batch consistency and minimizes interference from impurities, making it an excellent choice for high-throughput screening (HTS) campaigns and robust assay development. Researchers can confidently procure this compound for use as a reference inhibitor or as a starting point for screening libraries, knowing that its purity and availability support reproducible and scalable experimental workflows.

Medicinal Chemistry Education and Training

The compound's straightforward synthesis and well-characterized structure make it an ideal teaching tool for medicinal chemistry courses and training programs in structure-based drug design. Students can explore its binding mode in CDK2 using the publicly available 3D structure (PDB: 3QQF) and can be challenged to design analogues based on the observed interactions [1]. Its commercial availability also allows for practical laboratory exercises in compound purification, characterization, and biological assay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.